molecular formula C11H11FO3 B8758734 Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

Cat. No.: B8758734
M. Wt: 210.20 g/mol
InChI Key: PJSQHIAQHPWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorophenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

PJSQHIAQHPWBCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 2-chloro-2-oxoacetate (35 g, 256.35 mmol, 1.00 equiv) and Pd(PPh3)2Cl2 (9 g, 12.82 mmol, 0.05 equiv) in tetrahydrofuran (200 mL) maintained under nitrogen at 0° C. was added dropwise a solution of (4-fluorobenzyl)zinc(II) bromide (65 g, 255.47 mmol, 1.00 equiv) in tetrahydrofuran (500 mL). The reaction mixture was refluxed for 12 h then cooled to 0° C. and quenched by dropwise addition of 500 mL of saturated NH4Cl solution. The resulting mixture was extracted with 2×500 mL of ethyl acetate. The combined organic layers was washed with 1×1 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-5% of ethyl acetate in petroleum ether to give 18 g (34%) of ethyl 3-(4-fluorophenyl)-2-oxopropanoate as a yellow oil. 1H-NMR (300 MHz, DMSO): δ 7.36-7.33 (m, 2H), 7.18-7.12 (m, 2H), 4.50 (s, 1H), 4.26 (q, J=7.0 Hz, 2H), 1.20 (t, J=7.2 Hz, 3H) ppm.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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